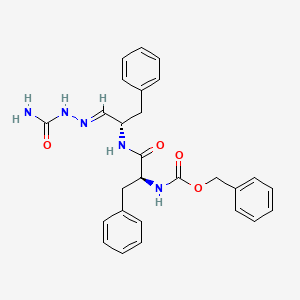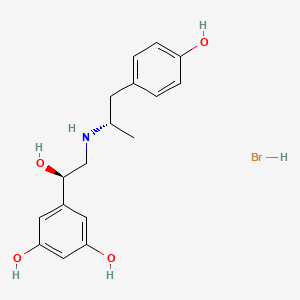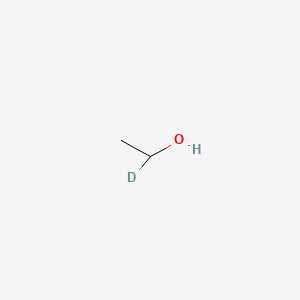
4-TERT-BUTYLIMINOMETHYL-2,2,5,5-TETRAMETH YL-3-IMIDAZOLINE-1-OXYL,FREE RADICAL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-TERT-BUTYLIMINOMETHYL-2,2,5,5-TETRAMETHYL-3-IMIDAZOLINE-1-OXYL,FREE RADICAL is a stable nitroxide radical compound. It is known for its unique properties, including its stability and reactivity, which make it valuable in various scientific and industrial applications. The compound has a molecular formula of C12H22N3O and a molecular weight of 224.32 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYLIMINOMETHYL-2,2,5,5-TETRAMETHYL-3-IMIDAZOLINE-1-OXYL,FREE RADICAL typically involves the following steps:
Formation of the Imidazoline Ring: The initial step involves the formation of the imidazoline ring through the reaction of appropriate amines with aldehydes or ketones under acidic or basic conditions.
Introduction of the Nitroxide Group: The nitroxide group is introduced by oxidizing the imidazoline derivative using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Substitution Reactions: The tert-butyl and other substituents are introduced through substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Cleanroom environments and cGMP (current Good Manufacturing Practice) standards are often employed to maintain quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-TERT-BUTYLIMINOMETHYL-2,2,5,5-TETRAMETHYL-3-IMIDAZOLINE-1-OXYL,FREE RADICAL undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxoammonium cations.
Reduction: It can be reduced to the corresponding hydroxylamine.
Substitution: The compound can participate in substitution reactions, where the nitroxide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, H2O2
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products
The major products formed from these reactions include oxoammonium cations, hydroxylamines, and various substituted derivatives depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-TERT-BUTYLIMINOMETHYL-2,2,5,5-TETRAMETHYL-3-IMIDAZOLINE-1-OXYL,FREE RADICAL has a wide range of applications in scientific research:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of biological systems, particularly in the investigation of oxidative stress and free radical biology.
Industry: Utilized in polymer chemistry as a stabilizer and in the production of high-performance materials.
Wirkmechanismus
The mechanism of action of 4-TERT-BUTYLIMINOMETHYL-2,2,5,5-TETRAMETHYL-3-IMIDAZOLINE-1-OXYL,FREE RADICAL involves its ability to act as a stable free radical. It can interact with other radicals, thereby terminating radical chain reactions. This property is particularly useful in preventing oxidative damage in biological systems and stabilizing polymers in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TEMPOL (4-Hydroxy-TEMPO): Another stable nitroxide radical with similar applications in EPR spectroscopy and as an antioxidant.
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): Widely used in organic synthesis as a catalyst and in polymer chemistry.
Uniqueness
4-TERT-BUTYLIMINOMETHYL-2,2,5,5-TETRAMETHYL-3-IMIDAZOLINE-1-OXYL,FREE RADICAL is unique due to its specific structural features, such as the tert-butyl group and the imidazoline ring, which confer enhanced stability and reactivity compared to other nitroxide radicals.
Eigenschaften
CAS-Nummer |
1973-36-0 |
|---|---|
Molekularformel |
C12H22N3O * |
Molekulargewicht |
224.32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)




![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)
